molecular formula C16H28O2 B8074737 Oxacycloheptadec-7-en-2-one CAS No. 223104-08-3

Oxacycloheptadec-7-en-2-one

Cat. No.: B8074737
CAS No.: 223104-08-3
M. Wt: 252.39 g/mol
InChI Key: HMWPDRYGIBLSHB-XQRVVYSFSA-N
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Description

Oxacycloheptadec-7-en-2-one, commonly known as Ambrettolide or ω-6-hexadecenlactone, is a 16-membered macrocyclic lactone with the molecular formula C₁₆H₂₈O₂ and a molecular weight of 252.39 g/mol . This compound is characterized as a colorless to pale yellow liquid with a powerful, sweet, musky odor of considerable tenacity, often described with additional animalic, fruity, waxy, and amber nuances . Its key physical properties include a boiling point of 185-190 °C at 16 mm Hg, a high estimated logP of 5.5, and very low water solubility . This compound is a significant ingredient in fragrance research and development. It is utilized in a wide range of applications including fine fragrances, decorative cosmetics, shampoos, toilet soaps, and household cleaners . Its primary value lies in its role as a fixative, where it exhibits a synergistic and amplifying effect on perfumes, increasing their diffusiveness and longevity; it is considered one of the finest fixatives in its class . In flavor research, it is noted for imparting soapy, musky, and fruity-berry nuances at trace levels . Beyond olfaction and taste, its unsaturated macrocyclic structure makes it a versatile building block in organic synthesis, with potential applications as an intermediate in the synthesis of insect pheromones for environmentally safer pest control and in the development of biodegradable polymers . This product is intended For Research Use Only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, personal, or veterinary use. All information provided is for informational purposes only.

Properties

IUPAC Name

(7Z)-1-oxacycloheptadec-7-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O2/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-18-16/h4,6H,1-3,5,7-15H2/b6-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWPDRYGIBLSHB-XQRVVYSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCC=CCCCCC(=O)OCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCC/C=C\CCCCC(=O)OCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7779-50-2, 223104-08-3
Record name omega-6-Hexadecenlactone
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Record name omega-6-Hexadecenlactone, (Z)-
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Record name Oxacycloheptadec-7-en-2-one
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Record name Oxacycloheptadec-7-en-2-one
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Preparation Methods

Catalyst Systems

Schrock molybdenum alkylidenes (e.g., Mo1 ) are preferred for their ability to mediate RCM of dienes into large rings without side reactions. In a representative procedure, octacosa-6,22-diene undergoes RCM in polyalphaolefin (PAO 6) solvent at 110°C under vacuum (10⁻³ mbar), yielding Oxacycloheptadec-11-en-2-one with 67% efficiency. While this method targets the 11-en isomer, analogous protocols could be adapted for the 7-en variant by adjusting diene positioning.

ParameterDetails
CatalystMo1 (Schrock-type)
Temperature110°C
Pressure10⁻³ mbar
SolventPAO 6
Yield67%

Reaction Optimization

Key factors influencing RCM efficacy:

  • Substrate concentration : Dilute conditions (0.25 mol/kg) suppress oligomerization.

  • Catalyst loading : 2.6 mol% Mo1 achieves optimal turnover without byproduct formation.

  • Vacuum application : Facilitates ethylene removal, driving equilibrium toward cyclization.

Wittig Reaction and Cyclization

The Wittig pathway enables precise double bond placement through phosphonium ylide intermediates.

Phosphonium Salt Formation

6-Bromohexyl acetate reacts with triphenylphosphine in refluxing n-butanol to form a phosphonium salt, which subsequently undergoes Wittig coupling with methyl oxo-10-decanoate. This yields a 16-carbon diene precursor for lactonization.

Macrocyclization via Phase-Transfer Catalysis

Cyclization of the linear diene employs potassium carbonate and tetrabutylammonium bromide under reflux (115–120°C). Acidification and saponification steps isolate the crude lactone, which is purified via vacuum distillation (125–128°C at 0.2 mmHg). The final product contains 87% cis-isomer, demonstrating the method’s stereoselectivity.

ParameterDetails
Cyclization agentK₂CO₃ / TBAB
Temperature115–120°C
PressureAtmospheric
Yield60% (87% cis)

DMC Catalyst Applications

Double metal cyanide (DMC) catalysts, known for polymerizing epoxides, show promise in lactone synthesis. Patent US10239995B2 details DMC activation using alkylene oxides (e.g., ethylene oxide) under CO₂ pressure (5–100 bar), though direct applications to this compound remain exploratory. Industrial scalability and low catalyst loadings (0.1–25 wt%) make this approach viable for high-volume production.

Comparative Analysis of Methods

The table below contrasts RCM, Wittig, and DMC-based strategies:

MethodCatalystYieldStereoselectivityScalability
RCMMo167%ModerateLab-scale
WittigK₂CO₃/TBAB60%High (cis)Pilot-scale
DMCZn₃[Co(CN)₆]₂N/ALowIndustrial

RCM excels in atom economy but requires expensive catalysts. The Wittig method offers superior stereocontrol but involves multi-step purification. DMC systems, while scalable, need further optimization for lactone synthesis.

Industrial Scale Production Considerations

Large-scale manufacturing prioritizes cost-effectiveness and reproducibility. Continuous flow reactors, as described in DMC protocols, enable precise temperature and pressure control, reducing batch variability . Solvent recovery systems and automated distillation units enhance throughput, critical for fragrance industry demands.

Chemical Reactions Analysis

Types of Reactions

Oxacycloheptadec-7-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the lactone ring into a diol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Diols.

    Substitution: Substituted lactones.

Scientific Research Applications

Fragrance Industry

One of the primary applications of oxacycloheptadec-7-en-2-one is in the fragrance industry . It is widely used as an odorant due to its appealing scent profile, which resembles that of natural musk. The compound's pleasant aroma makes it suitable for incorporation into perfumes, cosmetics, and personal care products.

Key Features:

  • Odor Profile: Characterized by a sweet, musky scent.
  • Usage: Commonly found in high-end perfumes and scented products.

Research has indicated that this compound possesses several biological activities that warrant further investigation:

  • Safety Profile: Studies have assessed its safety as a fragrance ingredient, concluding it has a low potential for skin irritation and sensitization when used at recommended concentrations.
  • Potential Therapeutic Applications: Some derivatives of this compound have shown promising interactions with biological targets related to cancer therapy. This suggests potential applications in medicinal chemistry for developing anticancer agents.

The safety profile of this compound has been rigorously evaluated through various toxicological studies:

  • Genotoxicity Studies: Research indicates that this compound does not present significant genotoxic risks under standard testing conditions .
  • Repeated Dose Toxicity: In studies involving repeated doses in animal models, no significant adverse effects were observed up to the highest tested doses, indicating a favorable safety margin for use in consumer products .

Regulatory Considerations

Due to its widespread use in consumer products, this compound is subject to regulatory assessments to ensure safety for human health:

  • Health Risk Assessments: Evaluations conducted by health authorities categorize this compound as having low hazard potential based on available health effects information from structurally-related substances .

Mechanism of Action

The mechanism of action of Oxacycloheptadec-7-en-2-one involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of a musky odor. The exact molecular targets and pathways involved in its biological activities are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of Ambrettolide with three structurally related compounds:

Structural and Functional Comparison

Property Oxacycloheptadec-7-en-2-one (Ambrettolide) Muscone (CAS 541-91-3) Civetone (CAS 542-46-1) Globalide (12-Methyl-oxacyclotetradecan-2-one)
Molecular Formula C₁₆H₂₈O₂ C₁₆H₃₀O C₁₇H₃₀O C₁₅H₂₈O₂
Ring Size 17-membered lactone 15-membered ketone 17-membered ketone 14-membered lactone
Functional Group Lactone (cyclic ester) Ketone Ketone Lactone
Double Bond Position 7 None 9 None
LogP 5.56 ~4.5 ~5.8 ~5.2
Odor Profile Sweet, musky, soapy Animalic, musky Warm, animalic Mild musk
Applications Cosmetics, food flavoring Perfumery, traditional medicine High-end perfumery Detergents, fabric softeners
Allergenic Potential 3.4% positive reactions Low (non-sensitizer) Moderate (limited clinical data) Not reported

Key Findings

Ring Size and Odor Strength: Ambrettolide’s 17-membered lactone ring optimizes musk intensity, whereas smaller rings (e.g., Globalide’s 14-membered ring) produce weaker scents . Muscone (15-membered ketone) and Civetone (17-membered ketone) demonstrate that ketone-based macrocycles yield animalic nuances, contrasting with Ambrettolide’s sweeter, soapy notes .

Lipophilicity and Persistence: Ambrettolide’s high logP (5.56) enhances its longevity on skin compared to Muscone (logP ~4.5) but increases its allergenic risk .

Safety Profiles: Ambrettolide’s 3.4% sensitization rate underscores its status as a moderate allergen, unlike Muscone, which is rarely associated with allergic reactions .

Data Tables

Table 1: Physicochemical Properties

Compound CAS Number Molecular Weight Melting Point (°C) Boiling Point (°C) Solubility (Water)
This compound 7779-50-2 252.39 -20 (liquid) 153–155 (0.1 mmHg) Insoluble
Muscone 541-91-3 238.41 -15 328 Slightly soluble
Civetone 542-46-1 250.45 31–32 342 Insoluble

Table 2: Regulatory Status

Compound IFRA Classification FDA Status EU Cosmetics Regulation
This compound R43 (Sensitizer) GRAS (§172.515) Restricted (Annex III)
Muscone Non-allergenic Not regulated Approved
Civetone Restricted Banned (animal origin) Banned (animal origin)

Biological Activity

Oxacycloheptadec-7-en-2-one, also known as (7E)-1-oxacycloheptadec-7-en-2-one , is a macrocyclic lactone characterized by its unique cyclic structure, which includes a seven-membered lactone ring and a double bond at the seventh position. Its molecular formula is C16H28O2C_{16}H_{28}O_{2} with a molecular weight of approximately 252.39 g/mol. This compound has garnered attention not only for its applications in the fragrance industry but also for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The structural complexity of this compound contributes to its various biological activities. The compound's unique features can be summarized as follows:

Property Details
Molecular FormulaC16H28O2C_{16}H_{28}O_{2}
Molecular Weight252.39 g/mol
StructureMacrocyclic lactone with a seven-membered ring and a double bond at C7

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its safety as a fragrance ingredient and its potential therapeutic applications. Key areas of investigation include:

  • Safety Profile : Studies have evaluated the compound's potential for skin irritation, sensitization, and phototoxicity. Findings indicate that it possesses a favorable safety profile when used within recommended concentrations, showing low potential for causing skin irritation or sensitization .
  • Anticancer Properties : Some derivatives of this compound have been investigated for their interactions with biological targets related to cancer therapy. Preliminary studies suggest that these derivatives may exhibit anticancer properties, warranting further exploration into their medicinal applications .
  • Fragrance Industry Applications : The compound is widely utilized in the fragrance industry due to its appealing scent profile. It has been classified under macrocyclic lactones and ketones, which are commonly used as odorants in various cosmetic products .

Case Study 1: Skin Irritation Assessment

A study conducted to assess the skin irritation potential of this compound found that at concentrations typically used in fragrances, the compound did not induce significant irritation or sensitization in human subjects. This reinforces its safety for use in cosmetic formulations .

Case Study 2: Anticancer Activity of Derivatives

Research exploring the anticancer properties of this compound derivatives revealed promising results. Certain derivatives demonstrated cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other macrocyclic lactones, which influences its chemical behavior and biological activity. Below is a comparison with related compounds:

Compound Name Molecular Formula Unique Features
Oxacycloheptadec-10-en-2-oneC16H28O2C_{16}H_{28}O_{2}Different double bond position; used similarly in fragrances
1-Oxacycloheptadec-9-en-2-oneC16H28O2C_{16}H_{28}O_{2}Varying double bond position; potential applications in synthesis
10-Methyl-1-oxacyclopentadec-9-en-2-oneC17H30O2C_{17}H_{30}O_{2}Methyl substitution alters physical properties; fragrance applications

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